molecular formula C18H24N2O2 B076405 Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- CAS No. 15088-30-9

Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-

Cat. No. B076405
CAS RN: 15088-30-9
M. Wt: 300.4 g/mol
InChI Key: ZHHMFDCUOHNPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PIPER and is a heterocyclic organic compound that contains a six-membered ring with one nitrogen atom. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is not fully understood, but it is believed to act as a nucleophile in organic reactions. The piperidine ring in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can undergo nucleophilic attack on various electrophilic species, leading to the formation of new organic compounds. Furthermore, the carbonyl groups in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can act as hydrogen bond acceptors, leading to the formation of hydrogen bonds with other molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. However, studies have shown that it has low toxicity and is relatively non-toxic to cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its versatility in organic synthesis. It can be used as a precursor in the synthesis of various organic compounds, and as a ligand in coordination chemistry. Furthermore, it has low toxicity and is relatively non-toxic to cells, making it a safe compound to work with in the laboratory. However, one of the limitations of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the study of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. One potential area of research is the development of new synthetic methods for the production of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. This would help to reduce the cost of the compound and make it more accessible for scientific research. Another area of research is the investigation of the potential applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- as a fluorescent probe for the detection of metal ions. This could have potential applications in environmental monitoring and medical diagnostics. Additionally, the development of new applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- in material science and organic synthesis could lead to the development of new materials and compounds with unique properties.

Synthesis Methods

Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-phenylenediacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- with a yield of around 70-80%. Other methods include the reaction of diethyl malonate with piperidine, followed by decarboxylation and cyclization.

Scientific Research Applications

Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of dendrimers and polymers. Furthermore, Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been investigated for its potential applications as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

CAS RN

15088-30-9

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H24N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2

InChI Key

ZHHMFDCUOHNPTM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3

Other CAS RN

15088-30-9

Origin of Product

United States

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